REACTION_CXSMILES
|
C(O)(C)C.N12CCCNC1CCCC=C2.[CH3:16][C:17]1([CH3:29])[C:21]([CH3:23])([CH3:22])[O:20][B:19]([C:24]2[CH:25]=[N:26][NH:27][CH:28]=2)[O:18]1.[C:30]([CH:32]=[C:33]1[CH2:36][N:35]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[CH2:34]1)#[N:31]>CCCCCCC>[C:30]([CH2:32][C:33]1([N:27]2[CH:28]=[C:24]([B:19]3[O:20][C:21]([CH3:22])([CH3:23])[C:17]([CH3:29])([CH3:16])[O:18]3)[CH:25]=[N:26]2)[CH2:36][N:35]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[CH2:34]1)#[N:31]
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)O
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Name
|
1,8-diazabicyclo[5,4,0]undec-ene
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Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
N12C=CCCCC2NCCC1
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for an additional 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1-L flask equipped with a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to provide a homogenous solution
|
Type
|
TEMPERATURE
|
Details
|
the mixture was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
ADDITION
|
Details
|
was gradually added to the reaction mixture in 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
Solids were precipitated out during the n-heptane addition
|
Type
|
ADDITION
|
Details
|
Once n-heptane addition
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with n-heptane (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. with nitrogen sweeping to constant weight
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1(CN(C1)C(=O)OC(C)(C)C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181 g | |
YIELD: PERCENTYIELD | 90.5% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |